1-Octadecyne
Overview
Description
1-Octadecyne, also known as octadecyne, is a long-chain unsaturated synthetic hydrocarbon . It is an alpha-olefin and is one of the many isomers of octadecene .
Synthesis Analysis
1-Octadecyne is widely used as a solvent for high-temperature nanocrystal synthesis (120 – 320 °C). It has been observed that 1-octadecyne spontaneously polymerizes under these conditions. The resulting poly(1-octadecyne) has a comparable solubility and size to nanocrystals stabilized by hydrophobic ligands .Molecular Structure Analysis
The molecular formula of 1-Octadecyne is C18H34 . It is a long-chain hydrocarbon with a terminal alkene group .Scientific Research Applications
Monolayers on Silicon Surfaces
- 1-Octadecyne, among other 1-alkynes, has been utilized to create monolayers on hydrogen-terminated Si(100) surfaces through a thermal reaction. These monolayers are well-ordered and covalently bonded, offering insights into surface chemistry and potential applications in semiconductor technology (Sieval et al., 2000).
Solid Phase Extraction in Water Analysis
- Octadecyl (C-18) bonded to porous silica, a compound related to 1-Octadecyne, has been evaluated for extracting organic compounds from water, demonstrating effectiveness in environmental analysis and water quality testing (Junk & Richard, 1988).
Amphiphilic Molecules and Vapor Sensing
- An amphiphilic perylene bisimide derivative synthesized with 1-Octadecyne has shown significant aggregation capabilities and potential as a solid-state fluorescence sensor for organic amines. This application is relevant to chemical sensing and environmental monitoring (Jiang, Guo, & Liu, 2010).
Partition Coefficients in Environmental Studies
- The 1-Octanol–water partition coefficients of certain herbicides and their degradation products have been determined using high-performance liquid chromatography, with 1-Octadecyne-related compounds as a reference. This research is significant for environmental fate studies of agrochemicals (Kaune, Brüggemann, & Kettrup, 1998).
Functionalization of Carbon Nanotubes
- Amines including octadecylamine have been used to modify single-walled carbon nanotubes, demonstrating different solubility properties based on the amines and solvents used. This research is important in the field of nanotechnology and materials science (Gabriel et al., 2006).
Lay-up Protection in Power Generation
- Pure octadecylamine, closely related to 1-Octadecyne, has been applied for anti-corrosion protection during the overhaul of power generation units, showing effectiveness without altering steam-water quality. This is significant in industrial maintenance and corrosion prevention (Wang Gui-min, 2005).
Safety And Hazards
properties
IUPAC Name |
octadec-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4-18H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNQWWOZQLMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212079 | |
Record name | Octadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or colorless liquid; mp = 22.5 deg C; [GFS Chemicals MSDS] Melting point = 27 deg C; [ChemSampCo MSDS] | |
Record name | 1-Octadecyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Octadecyne | |
CAS RN |
629-89-0 | |
Record name | 1-Octadecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OCTADECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6AS2VE7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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